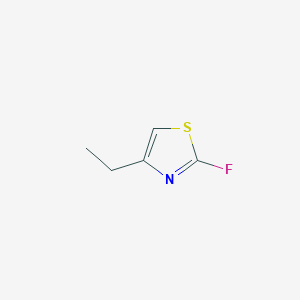

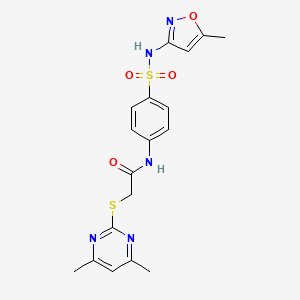

4-Ethyl-2-fluoro-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Ethyl-2-fluoro-1,3-thiazole” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are important in medicinal chemistry, exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

Thiazoles have a planar structure with sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mecanismo De Acción

Target of Action

Thiazole compounds are known to interact with a variety of biological targets. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II . .

Mode of Action

The mode of action of thiazole compounds can vary depending on the specific derivative and target. Some thiazole compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways. For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Pharmacokinetics

The pharmacokinetics of thiazole compounds can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The molecular and cellular effects of thiazole compounds can vary depending on the specific derivative and target. For example, some thiazole compounds have been found to cause DNA double-strand breaks and cell death

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethyl-2-fluoro-1,3-thiazole is a useful compound for laboratory experiments due to its low toxicity and relatively low cost. It is also relatively easy to synthesize, making it an ideal choice for laboratory experiments. However, this compound is highly reactive and can undergo a variety of chemical reactions, making it difficult to control in some experiments.

Direcciones Futuras

Future research into 4-Ethyl-2-fluoro-1,3-thiazole could focus on exploring its potential as an inhibitor of enzymes involved in cancer and other diseases. Additionally, further research could explore its potential as a therapeutic agent for a variety of diseases. Further research could also focus on the development of more efficient and cost-effective methods for synthesizing this compound. Finally, research into the effects of this compound on the environment could be conducted to assess its potential impact on human health and the environment.

Métodos De Síntesis

4-Ethyl-2-fluoro-1,3-thiazole can be synthesized by the reaction of ethyl bromide with 2-fluoro-1,3-thiazole in the presence of potassium carbonate and acetic acid. The reaction proceeds at a temperature of 80-90 °C and yields a white solid after cooling.

Aplicaciones Científicas De Investigación

4-Ethyl-2-fluoro-1,3-thiazole has been studied extensively in the fields of biochemistry and physiology. It has been used as a probe in studies of the structure and function of proteins and as a model compound for studying the effects of fluoroalkyl substituents on the structure and reactivity of thiazole derivatives. It has also been used to study the effects of fluoroalkyl substituents on enzyme activity and enzyme inhibition.

Propiedades

IUPAC Name |

4-ethyl-2-fluoro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIPFNJTUWTKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)

![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)

![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)

![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)